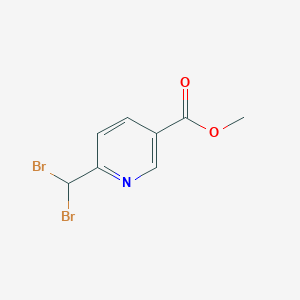
Methyl 6-(dibromomethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(dibromomethyl)nicotinate: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the methyl group at the 6-position of the pyridine ring are replaced by bromine atoms. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dibromomethyl)nicotinate typically involves the bromination of methyl nicotinate. One common method includes the following steps:
Starting Material: Methyl nicotinate is used as the starting material.
Bromination: The methyl group at the 6-position is brominated using bromine (Br2) in the presence of a suitable solvent like glacial acetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure selective bromination, resulting in the formation of this compound.
Industrial Production Methods: For industrial-scale production, the process involves similar steps but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(dibromomethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of Methyl 6-methylnicotinate.
Oxidation: Formation of carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chemistry: Methyl 6-(dibromomethyl)nicotinate is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity due to the presence of bromine atoms makes it valuable in constructing complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It is used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides. Its reactivity allows for the creation of novel compounds with enhanced efficacy .
Mécanisme D'action
The mechanism of action of Methyl 6-(dibromomethyl)nicotinate involves its interaction with specific molecular targets. The bromine atoms in the compound facilitate electrophilic substitution reactions, allowing it to modify biological molecules. This reactivity is harnessed in drug development to create compounds that can interact with enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Methyl 6-bromonicotinate: A similar compound with a single bromine atom at the 6-position.
Methyl nicotinate: The parent compound without any bromine atoms.
Uniqueness: Methyl 6-(dibromomethyl)nicotinate is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its mono-brominated or non-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C8H7Br2NO2 |
|---|---|
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
methyl 6-(dibromomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4,7H,1H3 |
Clé InChI |
LTQPTZCKCBJVET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



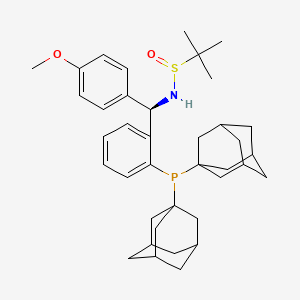
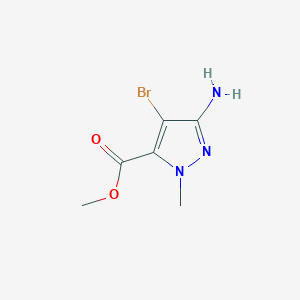
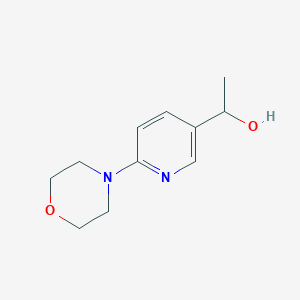

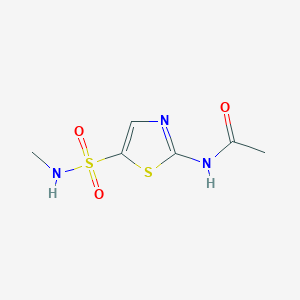

![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)
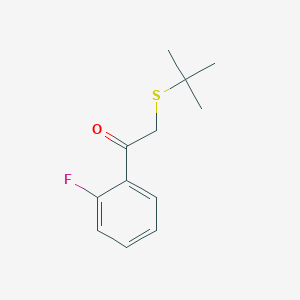
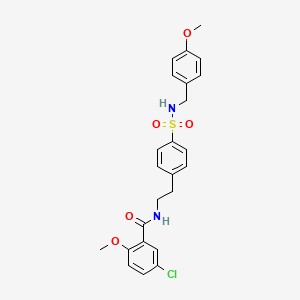
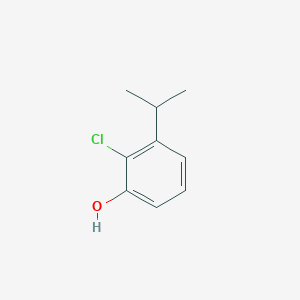
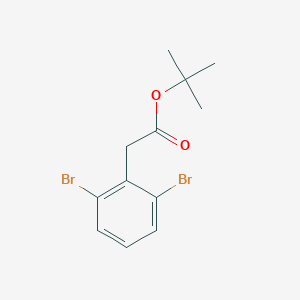

![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
